![molecular formula C27H26ClF3N2O B1266011 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride CAS No. 58038-94-1](/img/structure/B1266011.png)
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C27H26ClF3N2O and its molecular weight is 487 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol; hydrochloride is a synthetic derivative with potential therapeutic applications, particularly in oncology. Its structure features a pyridoindole framework, which is known for various biological activities, including inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular weight of approximately 397.5 g/mol and exhibits a high lipophilicity with an XLogP3 value of 3.8 , indicating good membrane permeability which is essential for oral bioavailability in therapeutic applications .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA mutations. By inhibiting PARP activity, the compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities.
Antitumor Activity
Research indicates that the compound demonstrates significant antitumor activity across various cancer models:
- Inhibition of PARP : The compound has been shown to inhibit PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM , respectively . This potent inhibition leads to reduced proliferation of cancer cells harboring BRCA mutations.
- Cell Proliferation Studies : In cellular assays, it was found to have an EC50 value of 0.3 nM against MX-1 breast cancer cells (BRCA1 mutant) and 5 nM against Capan-1 pancreatic cancer cells (BRCA2 mutant) . These values indicate a strong potential for this compound as a targeted therapy in BRCA-mutated cancers.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : It is orally available and shows effective absorption and distribution within biological systems.
- Combination Therapy : Efficacy is enhanced when used in combination with other chemotherapeutic agents such as temozolomide and cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Case Studies
Several studies have documented the effectiveness of this compound:
- Breast Cancer Xenograft Model : In vivo studies using MX-1 xenografts demonstrated significant tumor regression when treated with this compound alone or in combination with standard chemotherapy .
- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of this compound in various solid tumors, particularly those characterized by homologous recombination deficiency due to BRCA mutations.
Summary of Findings
Activity | Value/Outcome |
---|---|
Inhibition of PARP1 | Ki = 1.2 nM |
Inhibition of PARP2 | Ki = 0.87 nM |
EC50 against MX-1 cells | 0.3 nM |
EC50 against Capan-1 cells | 5 nM |
Oral bioavailability | Yes |
Combination therapy efficacy | Enhanced with temozolomide/cisplatin |
Properties
IUPAC Name |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N2O.ClH/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22;/h3-12,16,27,33H,1-2,13-15,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYIGXGOSXBZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008731 |
Source
|
Record name | 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58038-94-1, 89246-29-7 |
Source
|
Record name | 2H-Pyrido(4,3-b)indole-2-butanol, 8-fluoro-alpha,5-bis(4-fluorophenyl)-1,3,4,5-tetrahydro-, hydrocloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058038941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.